molecular formula C9H14N2O B1485387 trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol CAS No. 2158419-94-2

trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Cat. No.: B1485387
CAS No.: 2158419-94-2
M. Wt: 166.22 g/mol
InChI Key: TVJZNJBZJCYRAA-RKDXNWHRSA-N
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Description

trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol: is a chemical compound characterized by the presence of a cyclobutane ring substituted with a pyrazole moiety

Biochemical Analysis

Biochemical Properties

Trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to o-quinone . The interaction between this compound and catecholase is facilitated by the coordination of the pyrazole nitrogen atoms with the metal ions in the enzyme’s active site. This coordination enhances the catalytic activity of the enzyme, leading to increased reaction rates.

Additionally, this compound has been found to interact with various proteins and biomolecules, including metal ions such as copper(II), which further modulates its biochemical properties . These interactions are crucial for the compound’s role in biochemical processes, as they influence its stability, reactivity, and overall function.

Molecular Mechanism

For instance, in the case of catecholase, this compound enhances the enzyme’s catalytic activity by stabilizing the transition state of the reaction. This stabilization is achieved through the coordination of the pyrazole nitrogen atoms with the copper(II) ions in the enzyme’s active site . Additionally, the compound’s interaction with other biomolecules can lead to changes in gene expression, further influencing cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and redox regulation. The compound interacts with enzymes such as catecholase, which plays a role in the oxidation of catechol to o-quinone . This interaction influences the metabolic flux and levels of metabolites involved in redox reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the condensation of 3,5-dimethyl-1H-pyrazole with cyclobutanone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Chemistry: In chemistry, trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science .

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine: In medicine, derivatives of this compound are being explored for their pharmacological properties. Studies have indicated potential anti-inflammatory and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals .

Comparison with Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler analog lacking the cyclobutane ring.

    Cyclobutanone: A compound with a similar cyclobutane core but without the pyrazole moiety.

    trans-2-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclobutan-1-one: An oxidized derivative of the target compound.

Uniqueness: trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is unique due to the combination of the cyclobutane ring and the pyrazole moiety. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

(1R,2R)-2-(3,5-dimethylpyrazol-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-5-7(2)11(10-6)8-3-4-9(8)12/h5,8-9,12H,3-4H2,1-2H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJZNJBZJCYRAA-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1[C@@H]2CC[C@H]2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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